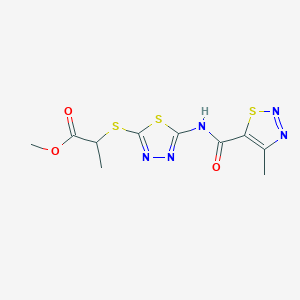

Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound that features prominently in various scientific and industrial applications. With its unique structure containing both thiadiazole rings and a propanoate moiety, it offers a broad spectrum of chemical interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves a multi-step synthetic process. The starting materials are often 4-methyl-1,2,3-thiadiazole and 1,3,4-thiadiazole, which are then functionalized with a propanoate group through a series of nucleophilic substitution reactions. Key reagents include carboxylic acids, amines, and sulfur-containing compounds, with conditions involving controlled temperatures and pH levels to ensure the stability of intermediates and the final product.

Industrial Production Methods: Industrial synthesis scales up these laboratory methods, optimizing for efficiency and yield. This may involve batch or continuous flow reactors to manage the exothermic reactions safely. Catalysts and solvents are chosen to maximize product purity and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized, typically using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride are used to reduce certain functional groups within the molecule.

Substitution: Electrophilic and nucleophilic substitutions are common, particularly at the thiadiazole rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The main products formed depend on the specific reactions. Oxidation can yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions typically introduce new functional groups onto the thiadiazole rings.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

- In vitro Studies : Research involving derivatives of thiadiazoles has demonstrated significant anticancer activity. For instance, a study synthesized a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives and evaluated their cytotoxicity against cancer cell lines such as SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer). Although none surpassed doxorubicin in efficacy, they displayed promising activity that warrants further investigation .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | SKNMC | 10.5 |

| Compound B | HT-29 | 12.3 |

| Compound C | PC3 | 11.7 |

Antimicrobial Properties

Thiadiazole derivatives have also shown notable antimicrobial activities. A study focusing on novel derivatives of 4-methyl-1,2,3-thiadiazole highlighted their effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The compounds exhibited MIC values ranging from 1.95 to 15.62 µg/mL against tested pathogens, indicating strong antimicrobial potential .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | E. coli | 5.0 |

| Compound E | S. aureus | 10.0 |

| Compound F | P. aeruginosa | 15.0 |

Anti-inflammatory and Analgesic Effects

Thiadiazole compounds are also being explored for their anti-inflammatory and analgesic properties:

- Mechanism of Action : The presence of the thiadiazole ring is believed to enhance the interaction with biological targets involved in inflammatory pathways. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce pain response in animal models .

Molecular Docking Studies

To understand the binding interactions at a molecular level, molecular docking studies have been conducted:

- Binding Affinity : These studies indicate that Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate binds effectively to targets such as dihydrofolate reductase (DHFR), which is crucial for its anticancer activity .

Table 3: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| Dihydrofolate Reductase | -9.5 |

| Cyclooxygenase | -8.7 |

Wirkmechanismus

The compound operates by interacting with various molecular targets, such as enzymes and receptors, through its functional groups. These interactions can disrupt normal biological processes, thereby inhibiting or modifying cellular functions. The presence of thiadiazole rings is critical for binding to target sites, altering their activity, and triggering desired biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

When compared to other thiadiazole derivatives, Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate stands out due to its unique propanoate group, which enhances its reactivity and specificity. Similar compounds include:

4-methyl-1,2,3-thiadiazole

1,3,4-thiadiazole derivatives

Sulfur-containing heterocycles

Each of these shares some structural features but differs in their chemical behavior and application scope, making this compound uniquely suited for particular scientific and industrial applications.

So, there you have it—a comprehensive look into the world of this fascinating compound. What else can we dive into today?

Biologische Aktivität

Methyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex thiadiazole derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with various amines and thiols. The structural formula is characterized by the presence of a thiadiazole ring system which is known for its diverse biological activities. The molecular formula is C11H12N4O2S2 with a molecular weight of approximately 296.36 g/mol.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL against various bacteria such as Staphylococcus aureus and Enterococcus faecalis . This suggests that this compound may also exhibit potent antimicrobial effects.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1.95 - 15.62 | 3.91 - 62.5 |

| Enterococcus faecalis | 15.62 | Not specified |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been evaluated against several cancer cell lines. For example, studies have reported that certain analogs exhibit cytotoxic effects with IC50 values as low as 0.084±0.020 mmol L−1 against MCF-7 breast cancer cells and 0.034±0.008 mmol L−1 against A549 lung cancer cells . This activity suggests that this compound may share similar anticancer properties.

| Cell Line | IC50 (mmol L^{-1}) |

|---|---|

| MCF-7 | 0.084 |

| A549 | 0.034 |

The biological activities of thiadiazole derivatives are often attributed to their ability to interact with cellular targets involved in various pathways:

- Antimicrobial Mechanism : Thiadiazoles may disrupt bacterial cell wall synthesis or function by interfering with enzymes critical for bacterial growth.

- Anticancer Mechanism : The anticancer activity is believed to stem from the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical and laboratory settings:

- A study on novel thiadiazole derivatives demonstrated their effectiveness against resistant strains of bacteria and highlighted their potential as lead compounds for drug development .

- Another research project focused on the synthesis and evaluation of thiadiazole derivatives for their anticancer properties found that specific modifications significantly enhanced their cytotoxicity against targeted cancer cell lines .

Eigenschaften

IUPAC Name |

methyl 2-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3S3/c1-4-6(21-15-12-4)7(16)11-9-13-14-10(20-9)19-5(2)8(17)18-3/h5H,1-3H3,(H,11,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLHTKHKJALVGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SC(C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.